molecular formula C4H2ClFN2O2S B2844568 6-chloropyridazine-3-sulfonyl Fluoride CAS No. 209848-48-6

6-chloropyridazine-3-sulfonyl Fluoride

Cat. No.: B2844568
CAS No.: 209848-48-6
M. Wt: 196.58
InChI Key: KQCBZJQYJGOUOC-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-sulfonyl Fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S and a molecular weight of 196.59 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including organic synthesis, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-sulfonyl Fluoride typically involves the fluorosulfonylation of pyridazine derivatives. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This process can be carried out using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the exchange reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar fluoride-chloride exchange methods. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridazine-3-sulfonyl Fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with appropriate solvents.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Properties

IUPAC Name

6-chloropyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBZJQYJGOUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209848-48-6
Record name 6-chloropyridazine-3-sulfonyl fluoride
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